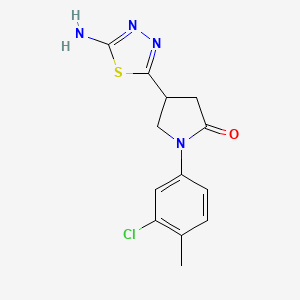

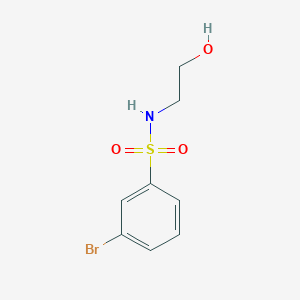

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide

説明

The compound "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group commonly found in various pharmacologically active compounds. Benzenesulfonamides have been extensively studied due to their potential as inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in various diseases . The presence of a bromo substituent and a hydroxyethyl group in the molecule suggests that it may have unique physical, chemical, and biological properties that could be of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the substitution of the benzene ring or the modification of the sulfonamide group. For instance, the synthesis of N-substituted benzenesulfonamides has been reported to involve various strategies, including the reaction of benzenesulfonamide with different reagents to introduce substituents at the nitrogen atom of the sulfonamide group . The synthesis of "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" would likely follow a similar pathway, with the introduction of the bromo group at the 3-position of the benzene ring and the 2-hydroxyethyl group at the nitrogen atom of the sulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy . These techniques provide information on bond lengths, bond angles, and the overall geometry of the molecule. For "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide," one would expect the bromo and hydroxyethyl substituents to influence the electronic distribution and molecular conformation, which could be elucidated through such structural studies.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on the nature of their substituents. The sulfonamide group is known for its ability to bind to metal ions, particularly zinc, which is a key feature in the inhibition of metalloenzymes like carbonic anhydrases . The bromo group in "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" could potentially be involved in electrophilic aromatic substitution reactions, while the hydroxyethyl group might undergo reactions typical of alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-bromo-N-(2-hydroxyethyl)benzenesulfonamide" would be influenced by its functional groups. The bromo group is likely to increase the molecular weight and density of the compound, while the hydroxyethyl group could confer additional polarity and potential for hydrogen bonding, affecting its solubility and boiling point. The compound's acidity and basicity would be determined by the sulfonamide group, which typically exhibits weakly basic properties due to the presence of a lone pair of electrons on the nitrogen atom .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

作用機序

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Mode of Action

It is known that sulfonamides typically act by inhibiting enzymes involved in critical biological pathways .

Pharmacokinetics

Its molecular properties such as a molecular weight of 28014 and a predicted density of 1645 g/cm3 suggest that it may have favorable bioavailability .

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect its activity .

特性

IUPAC Name |

3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDZBHKLJOEWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

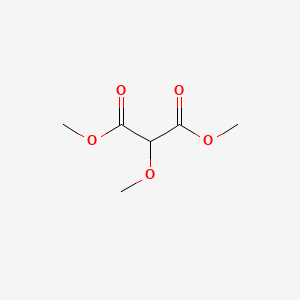

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649571 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911111-96-1 | |

| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。